4-(4-fluorophenyl)-5-(phenylcarbamothioyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride
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Overview
Description
4-(4-fluorophenyl)-5-(phenylcarbamothioyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride is a synthetic organic compound that belongs to the class of imidazopyridines This compound is characterized by its complex structure, which includes a fluorophenyl group, a phenylcarbamothioyl group, and a tetrahydroimidazopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-5-(phenylcarbamothioyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride typically involves multiple steps, including the formation of the imidazopyridine core, the introduction of the fluorophenyl and phenylcarbamothioyl groups, and the final hydrochloride salt formation. Common reagents used in these reactions include fluorobenzene, phenyl isothiocyanate, and various catalysts and solvents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorophenyl)-5-(phenylcarbamothioyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is often used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 4-(4-fluorophenyl)-5-(phenylcarbamothioyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways or targets.
Industry
In an industrial context, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)-5-(phenylcarbamothioyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of various biological pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazopyridines and related heterocyclic compounds, such as:
- 4-(4-chlorophenyl)-5-(phenylcarbamothioyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid
- 4-(4-bromophenyl)-5-(phenylcarbamothioyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid
Uniqueness
The uniqueness of 4-(4-fluorophenyl)-5-(phenylcarbamothioyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride lies in its specific substitution pattern and the presence of the fluorophenyl group, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
4-(4-fluorophenyl)-5-(phenylcarbamothioyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O2S.ClH/c21-13-8-6-12(7-9-13)18-17-15(22-11-23-17)10-16(19(26)27)25(18)20(28)24-14-4-2-1-3-5-14;/h1-9,11,16,18H,10H2,(H,22,23)(H,24,28)(H,26,27);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYULFLVCPXQWEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(C2=C1NC=N2)C3=CC=C(C=C3)F)C(=S)NC4=CC=CC=C4)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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